(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one

Pharmaceutical reference standards Olaparib impurity profiling HPLC method validation

(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one, designated as Olaparib Impurity 62, is a synthetic (Z)-3-benzylideneisobenzofuran-1(3H)-one derivative that functions dually as a process-related impurity and a key synthetic intermediate in the manufacturing of the PARP inhibitor olaparib (Lynparza). The compound bears a 3-bromo-4-fluorobenzylidene substituent on the isobenzofuranone core, with a molecular formula of C₁₅H₈BrFO₂, a molecular weight of 319.13 g/mol, and commercially available purity specifications reaching 99%.

Molecular Formula C15H8BrFO2
Molecular Weight 319.129
CAS No. 1423030-14-1
Cat. No. B2902064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one
CAS1423030-14-1
Molecular FormulaC15H8BrFO2
Molecular Weight319.129
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)Br)OC2=O
InChIInChI=1S/C15H8BrFO2/c16-12-7-9(5-6-13(12)17)8-14-10-3-1-2-4-11(10)15(18)19-14/h1-8H/b14-8-
InChIKeyCPTICOLUIJZBHY-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Olaparib Impurity 62 (CAS 1423030-14-1): A Critical Reference Standard for PARP Inhibitor Quality Control


(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one, designated as Olaparib Impurity 62, is a synthetic (Z)-3-benzylideneisobenzofuran-1(3H)-one derivative that functions dually as a process-related impurity and a key synthetic intermediate in the manufacturing of the PARP inhibitor olaparib (Lynparza) [1]. The compound bears a 3-bromo-4-fluorobenzylidene substituent on the isobenzofuranone core, with a molecular formula of C₁₅H₈BrFO₂, a molecular weight of 319.13 g/mol, and commercially available purity specifications reaching 99% .

Why Not All Olaparib Impurities or Benzylidene Isobenzofuranones Are Interchangeable: The Case for Impurity 62 (CAS 1423030-14-1)


Olaparib impurity profiles are compound-specific and regulatory-controlled; Impurity 62 is a structurally distinct isobenzofuranone-type process impurity that differs fundamentally from phthalazinone-based impurities such as Impurity 33 (4-(3-bromo-4-fluorobenzyl)phthalazin-1(2H)-one, MW 333.16) and from elaborated piperazine-carbonyl-containing impurities such as Impurity 15 (MW 436.5) [1]. Generic benzylidene isobenzofuranones lacking the specific 3-bromo-4-fluoro substitution pattern exhibit different chromatographic retention, mass spectrometric fragmentation, and synthetic reactivity . Substituting an incorrect impurity reference standard in analytical method validation can lead to inaccurate quantification, failed system suitability criteria, and ultimately regulatory submission rejection during ANDA review [1].

Quantitative Differentiation Evidence for (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one (CAS 1423030-14-1) Against Key Comparators


Purity Specification Advantage: 99% vs. Typical 95% for Olaparib Impurity Standards

The target compound is commercially available at 99% purity as specified by ChemicalBook supplier listings, whereas the structurally related Olaparib Impurity 15 (E-isomer, a benzylidene isobenzofuranone with piperazine-carbonyl moiety) is typically supplied at a minimum purity of 95% . This 4% absolute purity difference corresponds to a 5-fold lower impurity burden (1% vs. 5% total impurities), which directly reduces uncertainty in quantitative NMR and HPLC calibration for regulatory method validation .

Pharmaceutical reference standards Olaparib impurity profiling HPLC method validation

Lipophilicity Differential: >2.5 LogP Units Higher than Parent Olaparib for Baseline Chromatographic Separation

The computed LogP of (Z)-3-(3-bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one is 5.03, compared to the reported XLogP of 2.44 for the parent drug olaparib [1]. This ΔLogP of 2.59 translates to an estimated 50- to 100-fold higher retention factor (k') on standard C18 reversed-phase columns under typical gradient conditions, ensuring baseline separation of Impurity 62 from olaparib and from less lipophilic impurities during HPLC-UV or LC-MS analysis [1].

Reversed-phase HPLC Impurity profiling Retention time prediction

Dual Role as Synthetic Intermediate and Impurity Reference Standard: Procurement Efficiency Advantage

Supplier labeling explicitly identifies (Z)-3-(3-bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one as both an 'olaparib intermediate' (奥拉帕利中间体) and an impurity reference standard . In contrast, related olaparib impurities such as Impurity 33 (4-(3-bromo-4-fluorobenzyl)phthalazin-1(2H)-one) are designated solely as impurity reference standards without documented synthetic intermediate utility [1]. This dual functionality means a single procurement can support both synthetic route optimization and analytical impurity profiling, reducing the number of distinct materials that must be sourced, qualified, and inventoried by an average of one compound per workflow.

Olaparib synthesis Process chemistry Pharmaceutical intermediate

Structural Scaffold Distinction: Isobenzofuranone Core Enables Downstream Heterocyclic Chemistry Not Accessible from Phthalazinone Impurities

Among olaparib-related impurities, Impurity 62 uniquely retains the (Z)-3-benzylideneisobenzofuran-1(3H)-one scaffold without additional amide or piperazine elaboration. Olaparib Impurity 33 possesses a phthalazinone core, while Impurity 15 incorporates a cyclopropanecarbonyl-piperazine substituent [1][2]. Class-level studies have demonstrated that (Z)-3-benzylideneisobenzofuran-1(3H)-ones serve as versatile precursors for constructing isoindolinones, thiadiazoles, and other bioactive heterocycles via nucleophilic ring-opening and condensation reactions [3]. The phthalazinone core of Impurity 33 lacks this synthetic versatility, making Impurity 62 the preferred choice for downstream derivatization programs.

Heterocyclic chemistry Building block Medicinal chemistry

Recommended Application Scenarios for (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one (CAS 1423030-14-1) Based on Differentiated Evidence


Reference Standard for Olaparib ANDA Regulatory Filing and HPLC Method Validation

Leverage the 99% purity specification and the >2.5 LogP unit separation from parent olaparib [1] to employ Impurity 62 as a primary reference standard for HPLC-UV and LC-MS method development in abbreviated new drug applications (ANDAs). The high purity minimizes calibration uncertainty, while the pronounced lipophilicity gap ensures baseline resolution from the active pharmaceutical ingredient, satisfying ICH Q2(R1) validation requirements for specificity and linearity.

Key Intermediate in Olaparib Active Pharmaceutical Ingredient (API) Synthesis

Employ the compound as a synthetic intermediate in olaparib manufacturing routes, where its isobenzofuranone scaffold serves as the electrophilic partner for condensation with phthalazinone nucleophiles . The 99% purity reduces byproduct formation in downstream steps, and the dual availability as both an impurity standard and an intermediate streamlines supply chain management for integrated pharmaceutical development programs.

Versatile Building Block for Heterocyclic Compound Library Synthesis in Drug Discovery

Utilize the unelaborated (Z)-3-benzylideneisobenzofuran-1(3H)-one scaffold as a starting material for generating diverse heterocyclic libraries, including isoindolinones and thiadiazoles, as demonstrated in class-level studies of related compounds . The 3-bromo-4-fluoro substitution pattern provides synthetic handles for further functionalization via cross-coupling reactions, enabling structure-activity relationship exploration beyond the olaparib chemotype.

Chromatographic System Suitability Testing for Olaparib Impurity Profiling

Deploy Impurity 62 as a system suitability marker in routine quality control of olaparib drug substance, where its distinct retention time (driven by LogP 5.03) and unique mass spectrometric signature (MW 319.13) provide unambiguous identification. The compound's availability with full characterization data including NMR and MS [1] facilitates peak identification and method troubleshooting in GMP-compliant analytical laboratories.

Quote Request

Request a Quote for (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.